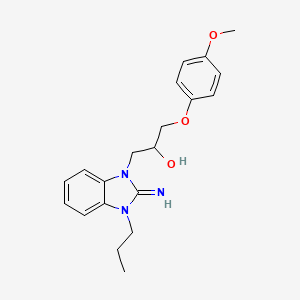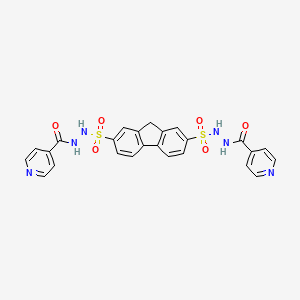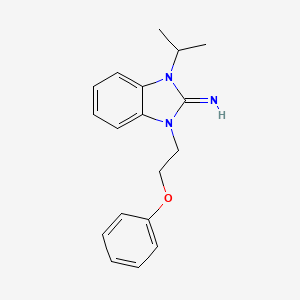
1-(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol is a synthetic organic compound It is characterized by its complex structure, which includes a benzodiazole ring, a methoxyphenoxy group, and a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides.
Formation of the Methoxyphenoxy Group: The methoxyphenoxy group is attached through etherification reactions involving methoxyphenol and appropriate leaving groups.
Final Coupling: The final step involves coupling the benzodiazole intermediate with the methoxyphenoxy intermediate under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
1-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole ring or the methoxyphenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of 1-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression.
類似化合物との比較
Similar Compounds
1-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol: Similar structure with a methyl group instead of a propyl group.
1-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(4-hydroxyphenoxy)propan-2-ol: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
1-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C20H25N3O3 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
1-(2-imino-3-propylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C20H25N3O3/c1-3-12-22-18-6-4-5-7-19(18)23(20(22)21)13-15(24)14-26-17-10-8-16(25-2)9-11-17/h4-11,15,21,24H,3,12-14H2,1-2H3 |
InChIキー |
BDWVRPPSLSNOSQ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11612594.png)
![3-(2-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B11612600.png)

![(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11612602.png)

![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612608.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide](/img/structure/B11612617.png)
![6-(5-Bromothiophen-2-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612633.png)
![5-bromo-3'-(3-nitrophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11612643.png)
![7-(furan-2-ylmethyl)-2-(phenoxymethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11612645.png)

![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11612653.png)
![N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612660.png)
![ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612676.png)
